N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride
Brand Name: Vulcanchem
CAS No.: 102494-89-3
VCID: VC0173278
InChI: InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H
SMILES: C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl
Molecular Formula: C9H15Cl2N3O2
Molecular Weight: 268.138

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride

CAS No.: 102494-89-3

Cat. No.: VC0173278

Molecular Formula: C9H15Cl2N3O2

Molecular Weight: 268.138

* For research use only. Not for human or veterinary use.

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride - 102494-89-3

Specification

CAS No. 102494-89-3
Molecular Formula C9H15Cl2N3O2
Molecular Weight 268.138
IUPAC Name N'-[(2-nitrophenyl)methyl]ethane-1,2-diamine;dihydrochloride
Standard InChI InChI=1S/C9H13N3O2.2ClH/c10-5-6-11-7-8-3-1-2-4-9(8)12(13)14;;/h1-4,11H,5-7,10H2;2*1H
Standard InChI Key MTCUVYRXCYLJPP-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)CNCCN)[N+](=O)[O-].Cl.Cl

Introduction

Chemical Identity and Properties

Basic Identification

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is uniquely identified through several standardized chemical identifiers. These identifiers allow researchers to precisely reference and locate this compound in chemical databases and literature.

ParameterValue
Chemical NameN1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride
CAS Number102494-89-3
Molecular FormulaC₉H₁₅Cl₂N₃O₂
Molecular Weight268.14 g/mol
MDL NumberMFCD22380370

The compound's structure consists of a 2-nitrobenzyl group attached to the nitrogen atom of an ethane-1,2-diamine chain, with the entire molecule existing as a dihydrochloride salt .

Physical and Chemical Properties

The physical and chemical properties of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride influence its handling, storage, and applications in research settings. Understanding these properties is essential for researchers working with this compound.

PropertyDescription
Physical StateNot specified in available data
AppearanceNot specifically described in available sources
Boiling PointNo data available
pHNot available
Storage ConditionsInert atmosphere, Room Temperature

As a dihydrochloride salt, the compound likely exhibits increased water solubility compared to its free base form, a characteristic typical of amine hydrochloride derivatives. The nitro group on the benzyl ring contributes to its reactivity profile and may influence its stability in various chemical environments .

Structural Chemistry

Molecular Structure and Bonding

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride features several key structural components that define its chemical behavior. The compound contains:

  • A 2-nitrobenzyl group, consisting of a benzene ring with a nitro group at the ortho position

  • An ethane-1,2-diamine backbone (ethylenediamine)

  • Two hydrochloride groups that form the dihydrochloride salt

The nitro group (-NO₂) at the ortho position of the benzyl ring introduces electronic effects that influence the reactivity of the molecule. This electron-withdrawing group affects the electron distribution across the benzene ring, potentially making the benzyl carbon more susceptible to nucleophilic attack .

Structural Comparison with Related Compounds

Understanding structural relationships between N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride and similar compounds provides valuable context for researchers. While structurally distinct, these related compounds share certain features that can inform potential applications and reactivity patterns.

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride differs from N1-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine primarily in two aspects: the presence of a methylene spacer between the aromatic ring and the nitrogen atom, and the absence of a chloro substituent at the 4-position of the aromatic ring. These structural differences likely result in distinct chemical behaviors and applications.

Similarly, N1-(2-nitrophenyl)propane-1,3-diamine represents another structural variant, featuring a propane-1,3-diamine backbone instead of ethane-1,2-diamine, potentially affecting its reactivity and chelating properties .

Synthesis and Preparation

Purification Methods

After initial synthesis, purification of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride likely involves recrystallization techniques. Based on procedures for similar compounds, this might include:

  • Dissolution in a minimum volume of appropriate solvent (potentially ethanol)

  • Addition of concentrated hydrochloric acid to form the crystalline dihydrochloride salt

  • Collection of the precipitate by filtration

  • Washing with acetone or another appropriate solvent to remove impurities

  • Drying under appropriate conditions to yield the pure compound

Applications in Research

Chemical Research Applications

N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride serves primarily as a laboratory chemical with applications in chemical research and synthesis. Its structural features make it valuable in several research contexts:

  • Synthetic intermediate: The compound can function as a building block in the synthesis of more complex molecules, particularly those requiring a functionalized diamine backbone

  • Coordination chemistry: The presence of multiple nitrogen atoms provides potential binding sites for metal ions, making it useful in coordination chemistry studies

  • Development of nitrogen heterocycles: The compound may serve as a precursor in the synthesis of nitrogen-containing heterocyclic compounds, which have wide applications in medicinal chemistry

Chemical Reactivity

Reaction Profile

The chemical reactivity of N1-(2-Nitrobenzyl)ethane-1,2-diamine dihydrochloride is determined by its functional groups and molecular structure. Key reactive sites include:

  • Primary and secondary amine groups: These can participate in various reactions typical of amines, including:

    • Alkylation and acylation reactions

    • Condensation with aldehydes and ketones

    • Formation of amides and imines

  • Nitro group: The electron-withdrawing nitro group on the benzyl ring:

    • Activates the ring toward nucleophilic aromatic substitution

    • Can be reduced to an amino group under appropriate conditions

    • Influences the acidity of nearby protons

  • Benzyl position: The methylene group connecting the aromatic ring to the nitrogen:

    • May undergo substitution reactions under certain conditions

    • Provides a point for potential functionalization

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